molecular formula C12H21N3O2 B2463978 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396801-77-6

1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2463978
CAS No.: 1396801-77-6
M. Wt: 239.319
InChI Key: HOGNYRGZKXRNER-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a urea functional group, a methoxyethyl side chain, and a pyrrolidinyl-substituted butynyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:

    Preparation of 4-(pyrrolidin-1-yl)but-2-yn-1-amine: This intermediate can be synthesized by reacting 4-bromo-2-butyne with pyrrolidine in the presence of a base such as potassium carbonate.

    Formation of 1-(2-Methoxyethyl)urea: This intermediate is prepared by reacting 2-methoxyethylamine with phosgene or a phosgene equivalent under controlled conditions.

    Coupling Reaction: The final step involves coupling 4-(pyrrolidin-1-yl)but-2-yn-1-amine with 1-(2-Methoxyethyl)urea using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl and pyrrolidinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Pharmacology: It may serve as a lead compound for the development of new drugs with specific biological activities.

    Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The methoxyethyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea: Similar structure but lacks the alkyne group, which may affect its reactivity and biological activity.

    1-(2-Methoxyethyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Similar structure with a piperidinyl group instead of a pyrrolidinyl group, which may influence its pharmacological properties.

    1-(2-Methoxyethyl)-3-(4-(morpholin-1-yl)but-2-yn-1-yl)urea: Similar structure with a morpholinyl group, potentially altering its chemical and biological behavior.

Uniqueness

1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is unique due to the presence of both the methoxyethyl and pyrrolidinyl-substituted butynyl groups, which confer distinct chemical reactivity and potential biological activity. These structural features may enhance its suitability for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-17-11-7-14-12(16)13-6-2-3-8-15-9-4-5-10-15/h4-11H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGNYRGZKXRNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC#CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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